Retusamine

描述

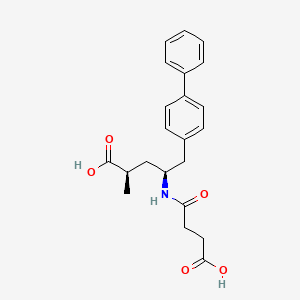

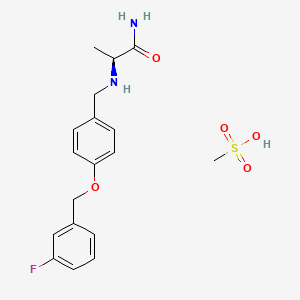

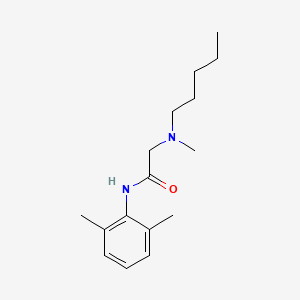

Retusamine is a natural product derived from the herbs of Crotalaria pallida . It is classified as a pyrrolizidine alkaloid .

Molecular Structure Analysis

This compound has a molecular formula of C19H25NO7 . Its exact mass is 380.17 and its molecular weight is 380.410 . The elemental composition includes Carbon (59.99%), Hydrogen (6.89%), Nitrogen (3.68%), and Oxygen (29.44%) .

Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

生物碱成分和植物化学

- 黄花毛豆(Crotalaria retusa L.)中的生物碱含量:研究已确定黄花毛豆(Crotalaria retusa L.)中存在retusamine等生物碱,同时还有其他生物碱如单毛草碱和还原草碱N-氧化物。该研究突出了植物不同标本中生物碱的多样组成,包括识别出this compound (Culvenor & Smith, 1957)。

药理学和药用应用

- 抗糖尿病潜力:已对菱叶黄花(Sida rhombifolia ssp. retusa)叶片进行了体外淀粉酶抑制活性研究,表明其在管理碳水化合物代谢和糖尿病方面具有潜在应用 (Poojari et al., 2009)。

- 民族药用和毒性知识:已对黄花毛豆(Crotalaria retusa L.)进行了研究,特别是在传统医学中用于治疗传染性和精神病性疾病。然而,已注意到草药师和传统医治者对该植物潜在毒性的认识不足 (Rouamba et al., 2018)。

抗氧化和抗炎性能

- 菱叶黄花中的抗氧化活性:已评估了菱叶黄花(Sida rhombifolia ssp. retusa)的乙醇提取物的抗氧化能力。这包括该植物清除自由基和抑制脂质过氧化的潜力,表明其作为天然抗氧化剂的作用 (Dhalwal et al., 2007)。

降糖和降脂效果

- 对糖尿病诱导动物的影响:对糖尿病诱导动物中的菱叶黄花(Sida rhombifolia ssp. retusa)提取物的研究显示出降低血浆葡萄糖水平和表现出降脂效果的有希望结果,支持其在糖尿病治疗中的传统用途 (Dhalwal et al., 2010)。

生物制药产品开发潜力

- 植物化学特征和生物活性:已对黄花毛豆(Crotalaria retusa L.)进行了α-淀粉酶、α-葡萄糖苷酶、乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶抑制活性评估。这表明其在开发新型生物制药、营养保健品和化妆品产品方面具有潜力 (Sinan et al., 2020)。

抗糖尿病和血糖调节效果

- 大鼠中的血糖效果:黄花毛豆(Crotalaria retusa L.)的水提取物在正常血糖和葡萄糖超载大鼠中显示出降糖和抗高血糖性能。这支持了该植物在糖尿病治疗中的传统药用 (Goh et al., 2022)。

安全和危害

属性

IUPAC Name |

4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNHSZHGPQSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988530 | |

| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6883-16-5 | |

| Record name | Retusamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is retusamine and where is it found?

A1: this compound is an alkaloid found in the plant Crotalaria retusa L. Along with this compound, researchers have identified other alkaloids in this plant, including monocrotaline, retronecine N-oxide, and retusine. [] The ratio of alkaloids present as N-oxides can vary significantly between different Crotalaria retusa L plants. []

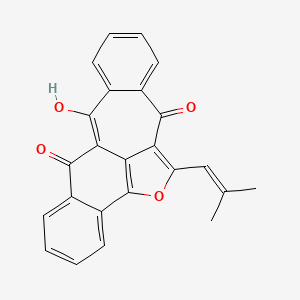

Q2: What is the chemical structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they offer crucial insights into its structure. Research confirms that this compound is composed of a base structure called otonecine, linked to a specific acid. [] Hydrolyzing this compound yields 2,3,4-trimethyl-4-hydroxyglutaric acid 1,4-lactone, also known as dihydroanhydromonocrotalic acid. [] This indicates that this compound is an ester alkaloid formed by the combination of otonecine and dihydroanhydromonocrotalic acid.

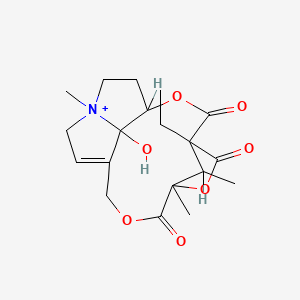

Q3: What research has been done on the three-dimensional structure of this compound?

A3: Scientists have successfully crystallized derivatives of this compound to study its three-dimensional structure. [] Specifically, the crystal structure of this compound α'-bromo-d-camphor-trans-π-sulphonate monohydrate has been determined. [] This type of analysis helps visualize the spatial arrangement of atoms within the molecule, providing valuable information about its potential interactions and reactivity.

Q4: Are there any known analytical methods for identifying and characterizing this compound?

A4: While the provided abstracts don't delve into specific analytical techniques, the isolation of this compound from Crotalaria retusa L suggests the use of extraction and purification methods like chromatography. [] Further characterization likely involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and determine its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。